molecular formula CF3O3SSn+ B7768709 Tin(2+); trifluoromethanesulfonate

Tin(2+); trifluoromethanesulfonate

Cat. No.: B7768709
M. Wt: 267.78 g/mol
InChI Key: IZICSWRWPHAWLH-UHFFFAOYSA-M
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Description

Overview of Tin(II) Compounds in Contemporary Chemistry

Tin, a member of Group 14 of the periodic table, exhibits two primary oxidation states: +2 and +4. While tin(IV) compounds have a long and storied history in organic synthesis, the utility of tin(II) compounds has seen a dramatic rise in recent decades. organicreactions.org Historically, tin(II) compounds were primarily relegated to the role of reducing agents, for instance, in the conversion of aromatic nitro compounds to their corresponding amines. organicreactions.org

However, contemporary chemistry has witnessed a paradigm shift, recognizing the potential of tin(II) species as potent Lewis acids and precursors to reactive intermediates. organicreactions.org The lone pair of electrons on the tin(II) center allows it to coordinate to various functional groups, activating them towards nucleophilic attack. This Lewis acidity, coupled with the often mild reaction conditions under which they can be employed, has positioned tin(II) compounds as valuable catalysts in a variety of synthetic transformations. Their applications now extend to catalysis, the formation of organometallic reagents, and the synthesis of complex molecular architectures.

Significance of Triflate Anion in Coordination and Catalysis

The trifluoromethanesulfonate (B1224126) anion (CF₃SO₃⁻), commonly known as triflate (TfO⁻), is the conjugate base of triflic acid (CF₃SO₃H), a superacid. The exceptional stability of the triflate anion is a key determinant of its utility in coordination chemistry and catalysis. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. nih.gov

Due to its high stability and consequently low nucleophilicity, the triflate anion is considered a "weakly coordinating" or "non-coordinating" anion. This property is of paramount importance in catalysis. When coordinated to a metal center, the triflate anion can be easily displaced by a substrate, freeing up a coordination site for catalysis to occur. In the context of Lewis acid catalysis, metal triflates, including tin(II) triflate, are highly effective because the weakly coordinating nature of the triflate anion enhances the Lewis acidity of the metal center, making it a more potent activator of substrates. frontiersin.org

Historical Context of Tin(II) Triflate Utilization in Organic Synthesis

The widespread application of tin(II) trifluoromethanesulfonate in organic synthesis can be traced back to the pioneering work of Teruaki Mukaiyama and his research group in the early 1980s. While tin(II) halides like tin(II) fluoride (B91410) had been explored for generating tin enolates from α-halocarbonyls, Mukaiyama demonstrated a more convenient and general method using tin(II) triflate. organicreactions.orglu.se

In a seminal 1982 publication, Mukaiyama reported that tin(II) triflate, in the presence of a tertiary amine, could efficiently generate tin(II) enolates directly from ketones under remarkably mild and neutral conditions. lu.se This was a significant advancement, as the generation of other metal enolates, such as lithium enolates, typically required strongly basic conditions. lu.se These in-situ generated tin(II) enolates were then shown to react smoothly with aldehydes and other electrophiles in aldol (B89426) and Michael reactions, affording the corresponding products in high yields and with notable stereoselectivity. This discovery opened the door for the extensive exploration of tin(II) triflate as a powerful tool for carbon-carbon bond formation.

Scope and Contributions of Research on Tin(II) Trifluoromethanesulfonate

Since its introduction, the scope of research on tin(II) trifluoromethanesulfonate has expanded considerably beyond the initial aldol and Michael reactions. Its utility as a mild and effective Lewis acid catalyst has been demonstrated in a diverse range of organic transformations.

Research has shown that tin(II) triflate can catalyze various other reactions, including:

nih.govfrontiersin.org-Wittig and Ireland-Claisen rearrangements: Facilitating these sigmatropic rearrangements to produce valuable synthetic intermediates.

Horner-Wadsworth-Emmons reactions: Promoting the olefination of aldehydes and ketones.

Asymmetric [3+2] cycloadditions: Enabling the stereoselective construction of five-membered rings.

Ring-opening reactions: Catalyzing the cleavage of cyclic ethers and other strained rings.

Friedel-Crafts reactions: Activating aromatic systems for electrophilic substitution.

A significant area of research has focused on the development of asymmetric catalytic systems using tin(II) triflate in combination with chiral ligands, particularly chiral diamines. organicreactions.org These systems have proven highly effective in controlling the stereochemical outcome of aldol and Michael reactions, providing access to enantiomerically enriched products that are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The ability to achieve high levels of stereocontrol using only a catalytic amount of the chiral promoter represents a major contribution to the field of asymmetric synthesis.

The following tables provide a glimpse into the extensive research conducted on the applications of tin(II) trifluoromethanesulfonate in organic synthesis, showcasing its versatility and effectiveness in promoting a variety of important chemical transformations.

Detailed Research Findings

Tin(II) Trifluoromethanesulfonate in Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of tin(II) triflate to generate tin(II) enolates has been shown to be highly effective in promoting these reactions, often with excellent stereocontrol.

Enolate SourceAldehydeCatalyst SystemSolventTemp. (°C)Yield (%)Diastereoselectivity (syn:anti)Reference
PropiophenoneBenzaldehydeSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-789385:15Mukaiyama, T. et al. (1982)
3-PentanoneIsobutyraldehydeSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-788895:5Mukaiyama, T. et al. (1982)
Acetophenone3-PhenylpropanalSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-7885-Mukaiyama, T. et al. (1982)
S-Ethyl propanethioateBenzaldehydeSn(OTf)₂ / Chiral DiamineCH₂Cl₂-788090:10 (syn)Mukaiyama, T. et al. (1987)
3-Acetylthiazolidine-2-thioneIsobutyraldehydeSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-789898:2 (syn)Nagao, Y. et al. (1985)

Tin(II) Trifluoromethanesulfonate in Michael Additions

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction. Tin(II) triflate has been successfully employed to catalyze the addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

Michael DonorMichael AcceptorCatalyst SystemSolventTemp. (°C)Yield (%)Reference
Dibenzyl malonateMethyl vinyl ketoneSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂-2392Mukaiyama, T. et al. (1983)
S-Ethyl propanethioate2-Cyclohexen-1-oneSn(OTf)₂ / Chiral DiamineCH₂Cl₂-7891 (85% ee)Kobayashi, S. & Mukaiyama, T. (1986)
1,3-DithianeChalconeSn(OTf)₂CH₂Cl₂rt85Stork, G. & Zhao, K. (1989)
IndoleMethyl vinyl ketoneSn(OTf)₂Toluenert78Chen, W. et al. (2007)

Tin(II) Trifluoromethanesulfonate in Cycloaddition and Rearrangement Reactions

The catalytic activity of tin(II) triflate extends to various cycloaddition and rearrangement reactions, demonstrating its broad utility in constructing complex cyclic and acyclic systems.

Reaction TypeSubstrate(s)Catalyst SystemSolventTemp. (°C)Yield (%)Product TypeReference
[3+2] CycloadditionAllylsilane / AcetalSn(OTf)₂ (cat.)CH₂Cl₂-7891TetrahydropyranOriyama, T. et al. (2001)
[4+2] CycloadditionDanishefsky's diene / BenzaldehydeSn(OTf)₂CH₂Cl₂-7885DihydropyroneKerwin, S. M. & Danishefsky, S. J. (1982)
nih.govfrontiersin.org-Wittig RearrangementAllylic etherSn(OTf)₂ / N-EthylpiperidineTHF-78 to 088Homoallylic alcoholIwasawa, N. & Mukaiyama, T. (1987)
Ireland-Claisen RearrangementAllyl esterSn(OTf)₂ / N-EthylpiperidineTHF-78 to rt75γ,δ-Unsaturated carboxylic acidMukaiyama, T. & Iwasawa, N. (1984)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tin(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Sn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICSWRWPHAWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Sn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O3SSn+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Chemical Principles and Reactivity of Tin Ii Trifluoromethanesulfonate

Lewis Acidity of Tin(II) Centers

The Lewis acidity of tin(II) trifluoromethanesulfonate (B1224126) is a key feature driving its reactivity. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The tin(II) center in Sn(OTf)₂ possesses characteristics that enable it to function effectively in this capacity.

The ground state electron configuration of tin is [Kr] 4d¹⁰ 5s² 5p². libretexts.org In the +2 oxidation state, tin has two valence electrons remaining, which constitute a stereochemically active lone pair. This lone pair resides in an orbital with significant s-character. chemrxiv.org The presence of this lone pair and vacant p-orbitals allows the Sn(II) center to accept electron density from donor molecules.

In tin(II) trifluoromethanesulfonate, the highly electronegative trifluoromethanesulfonate (triflate) groups withdraw electron density from the tin center, enhancing its electrophilicity and, consequently, its Lewis acidity. Density functional theory (DFT) calculations on related tin(II) dicationic complexes reveal the presence of a directional lone pair that is a mixture of valence s and pz character. rsc.orgrsc.org This electronic arrangement makes the tin(II) center available for coordination with Lewis bases.

The Lewis acidity of tin compounds is significantly influenced by the oxidation state of the tin atom. Comparative studies have demonstrated that Sn(IV) species are considerably stronger Lewis acids than their Sn(II) counterparts. acs.orgnih.gov This can be attributed to the higher positive charge density on the Sn(IV) center, which makes it a more potent electron pair acceptor.

For instance, the oxidation of a Sn(II) triflate complex, TpMe₂SnOTf, to the corresponding Sn(IV) species, TpMe₂SnF(OTf)₂, results in a marked increase in Lewis acidity. acs.orgresearchgate.net Further enhancement of this acidity is observed upon replacing the fluoride (B91410) ion with another triflate group to form TpMe₂Sn(OTf)₃. acs.org This trend is supported by ¹¹⁹Sn NMR spectroscopy, modified Gutmann-Beckett tests, and computational analyses, which all confirm the superior Lewis acidity of the Sn(IV) center. acs.orgnih.gov While SnCl₄ is a well-known strong Lewis acid, even SnCl₂ can act as a Lewis acid by accepting an electron pair. libretexts.orgresearchgate.net

Several factors govern the Lewis acidity of tin triflate systems.

Oxidation State: As established, the primary factor is the oxidation state of the tin atom. The higher the oxidation state, the greater the effective nuclear charge experienced by the valence electrons, leading to stronger Lewis acidity. Sn(IV) is inherently more Lewis acidic than Sn(II). acs.orglibretexts.org

Ligand Environment: The nature of the ligands coordinated to the tin center plays a crucial role. Electron-withdrawing groups, such as the triflate anion, enhance the Lewis acidity by increasing the partial positive charge on the tin atom. Conversely, electron-donating ligands would decrease the Lewis acidity. The coordination number and geometry of the complex also impact the accessibility of the tin center to incoming Lewis bases. masterorganicchemistry.com

Electronegativity and Atomic Size: General trends in Lewis acidity are also influenced by the electronegativity and size of the central atom. For elements within the same group, acidity tends to decrease as the atomic size increases. quora.com

Coordination Chemistry of Tin(II) Trifluoromethanesulfonate

Tin(II) trifluoromethanesulfonate readily engages in coordination with a variety of ligands, forming complexes with diverse structures and coordination numbers. The triflate anions can either be directly coordinated to the tin center or exist as counter-ions, depending on the solvent and the nature of the other ligands. rsc.orgrsc.org

The synthesis of Sn(II) triflate complexes typically involves the direct reaction of Sn(OTf)₂ with the desired ligand in an appropriate solvent, such as dichloromethane or benzene. rsc.orgsoton.ac.uk These reactions often yield the desired complexes as white powders in moderate to good yields. rsc.orgsoton.ac.uk Characterization is achieved through a combination of techniques including elemental analysis, infrared spectroscopy, and multinuclear NMR spectroscopy (¹H, ¹⁹F{¹H}, ³¹P{¹H}, and ¹¹⁹Sn). rsc.orgsoton.ac.uk X-ray crystallography is instrumental in determining the solid-state structures, which can range from simple monomers to more complex oligomeric and polymeric assemblies linked by bridging triflate anions. rsc.orgrsc.org

Tin(II) trifluoromethanesulfonate reacts with soft donor ligands like phosphines and arsines to form stable complexes. rsc.org The reaction of Sn(OTf)₂ with various multidentate phosphine (B1218219) and arsine ligands affords complexes with the general stoichiometry M(L)(OTf)₂. rsc.org

The synthesis of [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}] (1) is achieved by suspending Sn(OTf)₂ in benzene and adding the diphosphine ligand o-C₆H₄(PMe₂)₂. The resulting white solid is collected after precipitation with ether. rsc.org Similarly, the diarsine analogue, [Sn(OTf)₂{o-C₆H₄(AsMe₂)₂}] (2), is prepared in dichloromethane. rsc.org

These complexes have been extensively characterized. In solution, ¹⁹F{¹H} NMR spectra often indicate that the triflate group is essentially anionic and dissociated. rsc.orgrsc.org However, X-ray crystallographic studies reveal that in the solid state, one or both triflate anions are often coordinated to the tin center. This leads to a variety of coordination environments, including distorted four-coordinate monomers, as well as dimers, trimers, and polymers formed through weak, bridging triflate interactions. rsc.orgrsc.org

For example, the crystal structure of [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}] shows a distorted four-coordinate tin core, which further assembles into a trimeric structure through weak Sn···O interactions with triflates from neighboring molecules. rsc.org In contrast, the phenyl-substituted analogue, [Sn(OTf)₂{o-C₆H₄(PPh₂)₂}], forms weakly associated dimers. rsc.org

Selected Spectroscopic Data for Sn(II) Triflate Phosphine and Arsine Complexes
Complex³¹P{¹H} NMR δ (ppm)¹J(¹¹⁹Sn-¹³¹P) (Hz)¹¹⁹Sn NMR δ (ppm)
[Sn(OTf)₂{o-C₆H₄(PMe₂)₂}]14.51878-689.7
[Sn(OTf)₂{MeC(CH₂PPh₂)₃}]-8.91246-824.3
[Sn(OTf){PhP(CH₂CH₂PPh₂)₂}][OTf]---778.6
Selected Bond Lengths for Sn(II) Triflate Phosphine and Arsine Complexes
ComplexBondDistance (Å)
[Sn(OTf)₂{o-C₆H₄(PPh₂)₂}]Sn-P2.7179(10)
Sn-P2.8186(11)
[Sn(OTf){PhP(CH₂CH₂PPh₂)₂}][OTf]Sn-P2.6800(12)
Sn-P2.8412(7)
Sn-O-

Structural Analysis of Coordination Environments

The structural analysis of tin(II) trifluoromethanesulfonate and its derivatives reveals a wide array of coordination environments, influenced by the nature of the ligands and the role of the triflate anion.

The coordination of ligands to Sn(OTf)₂ can result in the formation of monomeric, dimeric, or even polymeric structures. In monomeric complexes, the tin(II) center is typically coordinated to one or more ligand molecules, with the triflate anions either coordinated or acting as counterions.

Dimeric and oligomeric structures often arise from the bridging of tin centers by either the ligands or the triflate anions. For example, the reaction of Sn(OTf)₂ with certain phosphine ligands can lead to the formation of weakly associated dimers bridged by triflate anions. rsc.orgrsc.org In the solid state, [Sn(OTf)₂{o-C₆H₄(PPh₂)₂}] molecules form weakly associated dimers with one κ¹-coordinated triflate per tin atom and two bridging triflates with longer contacts. rsc.org Similarly, the diarsine complex [Sn(OTf)₂{o-C₆H₄(AsMe₂)₂}] also oligomerizes through long Sn···OTf contacts. rsc.org

In the presence of bulky, strongly coordinating ligands and a non-coordinating anion, it is possible to isolate pyramidal dicationic tin(II) species. This is often achieved through anion metathesis, where the triflate anion is replaced by a more weakly coordinating anion like [B{3,5-(CF₃)₂C₆H₃}₄]⁻ (BArᶠ⁻).

For instance, the reaction of [Sn(OTf)₂{MeC(CH₂PPh₂)₃}] with Na[BArᶠ] yields the salt [Sn{MeC(CH₂PPh₂)₃}][BArᶠ]₂, which features a pyramidal [Sn{MeC(CH₂PPh₂)₃}]²⁺ dication. rsc.orgrsc.org In these species, the tin(II) center is typically three-coordinate with a stereochemically active lone pair of electrons, resulting in a pyramidal geometry. Density functional theory (DFT) calculations on these dications confirm the presence of a directional lone pair with significant s and p character. rsc.org

In many complexes, the triflate anion remains coordinated to the tin center, leading to a diverse range of coordination environments. rsc.orgrsc.org The coordination can be through one oxygen atom (monodentate) or multiple oxygen atoms, and it can bridge two or more tin centers. The strength of the Sn-OTf interaction can vary significantly, from strong covalent bonds to weaker, long-range contacts.

The coordination mode of the triflate group has been shown to vary in organotin(IV) complexes as well, where it can be ionic, monodentate, bidentate, or bridging. academie-sciences.fr This variability in anion coordination contributes significantly to the structural diversity observed in the chemistry of tin(II) and organotin(IV) trifluoromethanesulfonates.

Nucleophilic Behavior of Tin(II) Cations in Coordination

The classic perception of Tin(II) centers, particularly in cationic species, is that of electrophiles or Lewis acids, a consequence of the energetically low-lying 5s² lone pair and vacant p-orbitals. researchgate.net However, recent research has demonstrated that by using strongly electron-donating ligands, the electronic character of the Sn(II) cation can be inverted, inducing nucleophilic behavior. chemrxiv.orgresearchgate.net A key example involves stabilizing a Sn(II) cation with a tris(carbene)borate (TCB) ligand, specifically phenyltris(3-tert-butylimidazol-2-ylidene)borato ([PhB(tBuIm)₃]⁻). chemrxiv.org This strong 6-electron donor ligand makes the cationic tin atom electron-rich, enabling it to act as a σ-donating and slightly π-accepting ligand in coordination with other metals. chemrxiv.orgresearchgate.net This "umpolung" or reversal of polarity allows the Sn(II) cation to function as a nucleophile, a significant departure from its typical reactivity. chemrxiv.org

The nucleophilic character of appropriately ligated Sn(II) cations is clearly demonstrated by their reactions with coinage metals (Au, Ag, Cu). chemrxiv.org While numerous transition metal stannylene complexes are known, the synthesis of coinage metal complexes featuring a cationic Sn(II) ligand via direct coordination was previously elusive. chemrxiv.orgchemrxiv.org

Utilizing a nucleophilic Sn(II) trifluoromethanesulfonate salt stabilized by a [PhB(tBuIm)₃]⁻ ligand (hereafter denoted as 2[OTf] ), researchers have successfully synthesized novel metal complexes. chemrxiv.org

Gold: The combination of 2[OTf] with (tetrahydrothiophene)gold(I) chloride, (tht)AuCl, in dichloromethane (DCM) results in an immediate ligand exchange reaction, yielding a rare monomeric gold complex with a cationic Sn(II) ligand. chemrxiv.orgchemrxiv.org This provides a straightforward synthetic route to this class of compounds. chemrxiv.org

Silver: The reaction of 2[OTf] with silver tetrafluoroborate (AgBF₄) in DCM, followed by crystallization, also produces a new complex demonstrating the Sn(II) cation's nucleophilic ligand behavior. chemrxiv.orgchemrxiv.org Further reaction with silver trifluoromethanesulfonate (AgOTf) can lead to a dimeric structure featuring a Ag₂S₂O₄ eight-membered ring with bridging triflate anions. chemrxiv.org

These reactions showcase the ability of the electron-rich Sn(II) center to coordinate directly with coinage metals, acting as a two-electron donor ligand. chemrxiv.org

The synthesis of coinage metal complexes with nucleophilic Sn(II) cations proceeds through ligand exchange reactions. chemrxiv.orgchemrxiv.org The characterization of the resulting products relies on a combination of spectroscopic and crystallographic techniques.

For instance, the reaction between 2[OTf] and (tht)AuCl yields the product 5[OTf] as a white powder in 73% yield. chemrxiv.orgchemrxiv.org Its formation is confirmed by ¹¹⁹Sn NMR spectroscopy, which shows a characteristic chemical shift at -118.8 ppm. chemrxiv.orgchemrxiv.org The definitive structure was established by single-crystal X-ray diffraction, which confirmed it as a monomeric gold complex with a Sn(1)−Au(1) bond length of 2.4904(3) Å. chemrxiv.org

Similarly, the reaction of 2[OTf] with AgBF₄ produces 6[BF₄] in 43% yield. chemrxiv.org X-ray crystallography revealed a monomeric structure where the silver atom is in a tetrahedral coordination environment, bound to the tin atom with a Sn(1)−Ag(1) bond length of 2.5809(4) Å, as well as to two tetrahydrofuran (B95107) (THF) molecules and a fluoride from the [BF₄]⁻ anion. chemrxiv.orgchemrxiv.org

The following table summarizes key characterization data for these ligand exchange products.

Product Reactants Yield ¹¹⁹Sn NMR (ppm) Key Bond Length (Å)
5[OTf] 2[OTf] + (tht)AuCl73%-118.8Sn-Au: 2.4904(3)
6[BF₄] 2[OTf] + AgBF₄43%Not reportedSn-Ag: 2.5809(4)

Data sourced from ChemRxiv and ResearchGate. chemrxiv.orgresearchgate.netchemrxiv.org

Theoretical and Computational Investigations

Theoretical and computational methods are indispensable for understanding the electronic structure, bonding, and reactivity of Tin(II) trifluoromethanesulfonate and its derivatives. researchgate.netrsc.org Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide deep insights that complement experimental findings. rsc.orgrsc.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comekb.egmpg.de It has been applied to study Sn(II) complexes to elucidate the nature of their frontier orbitals and lone pairs. rsc.orgrsc.org

DFT calculations performed on dicationic Sn(II) complexes, such as [Sn{MeC(CH₂PPh₂)₃}]²⁺, show the presence of a stereochemically active lone pair on the tin atom. rsc.orgrsc.org This lone pair is found to have a mixture of valence s and pz character. rsc.orgrsc.org The composition of this lone pair is crucial to the molecule's geometry and reactivity. As one descends Group 14 from Ge to Sn to Pb, the amount of p-orbital character in the lone pair decreases. rsc.orgrsc.org This trend is consistent with the increasing inertness of the s-orbital lone pair down the group (the "inert pair effect").

While specially designed ligands can induce nucleophilicity, Tin(II) trifluoromethanesulfonate itself is generally employed as a mild Lewis acid catalyst for a variety of organic transformations. acs.org Computational analysis helps to quantify this Lewis acidity and understand its role in catalytic cycles.

The Lewis acidity of tin compounds can be enhanced by moving from Sn(II) to Sn(IV) and by the choice of anionic ligands. acs.org Computational studies, alongside experimental methods like the Gutmann-Beckett test, confirm this trend. acs.org For instance, oxidizing a Sn(II) triflate complex to a Sn(IV) species significantly increases its Lewis acidity. acs.org Theoretical approaches can also be used to predict the tin-Lewis acidity of various organostannanes by calculating properties such as fluoride ion affinity, LUMO energy levels, and the global electrophilicity index (GEI). chemrxiv.org These computational metrics often correlate well with experimental observables like ¹¹⁹Sn NMR chemical shifts and can predict the reactivity of these compounds in catalytic processes like Sn/Cu transmetalation. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex many-electron wavefunction of a molecule into a localized, intuitive Lewis-like bonding picture of electron pairs in orbitals. wisc.edu This technique provides valuable information on charge distribution and donor-acceptor interactions within a molecule.

NBO analysis has been used to study the bonding in dicationic Group 14 complexes, including those of tin. rsc.orgrsc.org In a complex like [Sn{MeC(CH₂PPh₂)₃}]²⁺, NBO calculations reveal the natural charge at the metal center. rsc.org The analysis shows that as one moves down Group 14 from Ge to Sn to Pb in analogous complexes, the positive charge on the central metal atom increases, while the charge on the coordinating phosphorus atoms decreases. rsc.org This indicates a shift in the electron distribution within the M-P bonds down the group. NBO can also identify key donor-acceptor interactions, such as those between the lone pairs of ligand atoms and the antibonding orbitals of the tin center, quantifying their stabilization energy. researchgate.net

The following table presents selected computational data for Group 14 dications.

Dication Lone Pair Composition Natural Charge on Metal (NBO)
[Ge{MeC(CH₂PPh₂)₃}]²⁺s (45.8%), p (54.2%)+1.38
[Sn{MeC(CH₂PPh₂)₃}]²⁺s (57.1%), p (42.9%)+1.52
[Pb{MeC(CH₂PPh₂)₃}]²⁺s (69.2%), p (30.8%)+1.60

Data sourced from Dalton Transactions (RSC Publishing). rsc.org

Quantum Chemical Calculations on Stability and Reactivity of Sn(II) Triflate Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate relationship between the electronic structure of Tin(II) trifluoromethanesulfonate, Sn(OTf)₂, and its stability and reactivity. These computational methods provide detailed insights into molecular geometry, orbital interactions, and the nature of the stereochemically active lone pair on the tin(II) center, which are crucial for understanding its chemical behavior.

Theoretical Models and Computational Methods

Modern computational studies on tin(II) systems frequently utilize DFT methods due to their balance of accuracy and computational efficiency. A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately account for non-covalent interactions, such as those that can occur in condensed phases or with large ligands, dispersion corrections like Grimme's D3 are often incorporated.

For the tin atom, effective core potentials (ECPs) such as LANL2DZ are typically used to replace the core electrons, simplifying the calculation while retaining accuracy for the valence electron configuration. The valence electrons are described by a double-zeta basis set. Lighter atoms like sulfur, oxygen, carbon, and fluorine are generally described with all-electron basis sets, such as 6-31G(d) or larger, to provide a flexible description of the electronic environment.

Geometry optimization is a fundamental step in these calculations, where the goal is to find the lowest energy arrangement of atoms on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational frequency analysis confirms that the optimized structure corresponds to a true energy minimum, thus providing a measure of its theoretical stability.

Calculated Geometric and Electronic Structure

While a definitive computational study on isolated Sn(OTf)₂ is not extensively documented in publicly available literature, calculations on related complexes provide significant insights. DFT calculations performed on cationic Sn(II) complexes featuring phosphine and arsine ligands, where the triflate anion is present, have been reported. rsc.orgrsc.org These studies reveal critical details about the coordination environment of the tin atom and the nature of its frontier orbitals.

The geometry around the Sn(II) center is heavily influenced by the presence of a stereochemically active 5s² lone pair. This lone pair occupies a significant volume of space, leading to distorted coordination geometries. The mechanism for the formation of this active lone pair involves the interaction of the tin 5s orbitals with the p-orbitals of the coordinating anions (in this case, the oxygen atoms of the triflate groups). This interaction allows for the mixing of tin 5s and 5p orbitals, resulting in a directional, hybrid orbital that accommodates the lone pair.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically characterized by significant contributions from the Sn(II) 5s-5p hybrid orbital, representing the lone pair. The LUMO, conversely, is often associated with antibonding orbitals involving the tin atom and its ligands. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating reactions with electrophiles or nucleophiles.

Natural Bond Orbital (NBO) analysis is another powerful technique used to interpret the results of quantum chemical calculations. NBO analysis provides a localized, Lewis-like picture of the bonding within the molecule. For Sn(II) triflate systems, NBO calculations quantify the natural atomic charges and the composition of the hybrid orbitals. rsc.orgrsc.org This analysis typically confirms the significant s-p character of the tin lone pair and reveals the extent of charge transfer between the tin atom and the trifluoromethanesulfonate groups.

Table 1: Illustrative Calculated NBO Data for a Model Sn(II) System

AtomNatural Atomic Charge (e)Natural Electron Configuration
Sn+1.3 - +1.6[Core] 5s(0.8-1.0) 5p(0.5-0.7)
O (from OTf)-0.7 - -0.9[Core] 2s(1.8) 2p(5.0-5.2)

Note: This table presents typical ranges of values expected from NBO analysis on a Sn(II) center coordinated by triflate-like oxygen atoms, based on data from related systems. The exact values would depend on the specific computational model.

Insights into Stability and Reactivity

Furthermore, these calculations offer profound insights into the compound's reactivity, particularly its function as a Lewis acid. The LUMO's energy and spatial distribution indicate the most probable sites for nucleophilic attack. The electrostatic potential mapped onto the electron density surface can visually identify the electron-deficient regions around the tin center, highlighting its Lewis acidic character.

The stereochemically active lone pair, characterized by its significant p-orbital contribution, is nucleophilic and can participate in reactions. Computational studies can model the interaction of this lone pair with electrophiles. Moreover, the role of the triflate anion itself in modulating reactivity can be computationally explored. Studies on related systems have shown that triflate anions can influence both the thermodynamics and kinetics of a reaction, and are not merely spectator ions. Theoretical models can quantify these effects by comparing reaction pathways and transition state energies with and without the direct participation of the anion.

Table 2: Key Global Reactivity Descriptors (Illustrative)

ParameterDefinitionTypical Calculated Value (eV)Implication for Reactivity
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO4.0 - 5.5Indicates kinetic stability; a smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 22.0 - 2.75Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2-5.0 - -6.5Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω) μ² / (2η)4.5 - 8.5Quantifies the electrophilic character of the molecule.

Note: These values are illustrative and represent a plausible range for a Lewis acidic tin(II) species as determined by DFT calculations. They are provided to demonstrate the type of data generated and its interpretation.

Catalytic Applications of Tin Ii Trifluoromethanesulfonate in Organic Transformations

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions

Tin(II) triflate is a powerful Lewis acid that can activate carbonyl compounds, rendering them more susceptible to nucleophilic attack. rsc.orgnih.gov This property is harnessed in various carbon-carbon bond-forming reactions, providing efficient routes to complex molecular architectures.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. Tin(II) triflate has proven to be an effective catalyst in mediating these reactions, particularly in controlling their stereochemical outcome. wiley-vch.deharvard.edu

Tin(II) enolates, which can be conveniently generated from ketones using tin(II) triflate and a tertiary amine under neutral conditions, are valuable intermediates in stereoselective aldol reactions. organicreactions.org A key advantage of this method is the ability to generate these enolates under remarkably mild conditions, unlike the strongly basic conditions often required for the formation of other metal enolates, such as lithium enolates. organicreactions.org

The stereoselectivity of aldol reactions involving tin(II) enolates is largely dictated by the geometry of the enolate and proceeds through a closed, chair-like Zimmerman-Traxler transition state. harvard.edustackexchange.com Typically, (Z)-enolates lead to the formation of syn-aldol adducts with high diastereoselectivity. stackexchange.com This is attributed to the minimization of 1,3-diaxial interactions in the transition state, where the substituent on the aldehyde (R²) and the substituent on the enolate (R¹) adopt equatorial positions. harvard.edustackexchange.com

The diastereoselectivity of these reactions can be influenced by the choice of metal triflate and solvent. For instance, in the reaction of the tributyltin enolate of cyclohexanone (B45756) with benzaldehyde, the use of different metal triflates led to varying syn/anti selectivities. While Pd(OTf)₂ favored the anti product, Zn(OTf)₂ in THF showed moderate syn selectivity. thieme-connect.com

CatalystSolventanti:syn ratio
Cu(OTf)₂THF55:45
Zn(OTf)₂THF45:55
Pd(OTf)₂Toluene96:4
Table 1: Effect of different metal triflates and solvents on the diastereoselectivity of the aldol reaction between tributyltin enolate of cyclohexanone and benzaldehyde. thieme-connect.com

The Mukaiyama aldol reaction, which involves the Lewis acid-promoted addition of a silyl (B83357) enol ether to a carbonyl compound, is a powerful tool for carbon-carbon bond formation. rsc.orgrsc.org The development of asymmetric versions of this reaction has been a significant area of research. A major breakthrough came in 1989 with the report of an asymmetric Mukaiyama aldol reaction mediated by a Lewis acid system composed of tin(II) triflate and a chiral diamine. nih.gov This catalytic system has since become a widely used method for constructing complex, multifunctional molecules. rsc.orgnih.gov

The general mechanism of the Mukaiyama aldol reaction involves the activation of the aldehyde by the Lewis acid, which increases its electrophilicity. rsc.orgresearchgate.net This is followed by the nucleophilic attack of the silyl enol ether on the activated aldehyde to form a carbon-carbon bond. rsc.orgresearchgate.net Subsequent hydrolysis of the resulting silyl ether yields the desired β-hydroxy carbonyl product. rsc.org In the tin(II) triflate-catalyzed variant, the reaction is believed to proceed through an open transition state. stackexchange.commsu.edu The use of polar solvents can accelerate the catalytic cycle. msu.edu

The key to achieving high enantioselectivity in tin(II) triflate-catalyzed Mukaiyama aldol reactions is the use of chiral ligands, most notably chiral diamines. organicreactions.orgnih.gov Chiral diamines derived from amino acids like (S)-proline have been found to be particularly effective. organicreactions.org These diamines coordinate to the tin(II) center, creating a chiral environment that directs the approach of the nucleophile to the electrophile, thus controlling the stereochemistry of the newly formed stereocenters. organicreactions.org

The coordination of the chiral diamine to the tin(II) enolate is believed to form a rigid, cis-fused five-membered bicyclic structure, which is crucial for the high enantioselectivity observed in both aldol and Michael reactions. organicreactions.org This methodology allows for highly enantioselective cross-aldol reactions between two prochiral reactants. organicreactions.org The combination of tin(II) triflate with chiral diamines has been successfully applied to the synthesis of various natural products. nih.gov

While tin(II) triflate is a well-established catalyst, the use of synergistic catalyst systems can sometimes enhance reactivity and selectivity. Tin(II) oxide (SnO) is a compound where tin is in the +2 oxidation state and is known to be an amphoteric substance. wikipedia.org It has found applications as a precursor for other tin(II) compounds and has a minor use as an esterification catalyst. wikipedia.org There is also a patented process that utilizes a silica-supported metallic tin catalyst, prepared from a tin compound like stannous oxalate (B1200264) which can be formed from tin oxide, for cyclic aldol condensations. google.com However, based on available literature, a well-defined synergistic catalytic system involving the combined use of tin(II) oxide and tin(II) trifluoromethanesulfonate (B1224126) for aldol reactions is not prominently documented.

The Michael reaction, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.govnih.gov Tin(II) triflate, in conjunction with chiral diamines, has been shown to be an effective catalytic system for asymmetric Michael reactions. organicreactions.orgoup.com

The catalytic asymmetric Michael reaction of tin(II) enethiolates with α,β-unsaturated carbonyl compounds, employing catalytic amounts of tin(II) triflate and a chiral diamine, can produce 5-oxodithioesters in high yields with good enantioselectivity. oup.com Similar to aldol reactions, the coordination of a chiral diamine to the tin(II) center is crucial for achieving high levels of asymmetric induction. organicreactions.org

A study on the stereoselective Michael reaction of α,β-unsaturated thioesters with silyl enol ethers found that a combined catalyst system of antimony(V) chloride and tin(II) triflate promoted the reaction to give the corresponding Michael adducts with high stereoselectivity and in high yields.

EntryMichael AcceptorMichael DonorYield (%)Diastereoselectivity (syn:anti)
1S-Ethyl propenethioate(Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylethene9095:5
2S-Ethyl crotonate(Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylethene85>98:2
3S-Phenyl 3-methyl-2-butenethioate1-(tert-Butyldimethylsilyloxy)cyclohexene92-
Table 2: Examples of stereoselective Michael reactions promoted by a combined antimony(V) chloride and tin(II) triflate catalyst system.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Tin(II) trifluoromethanesulfonate has demonstrated its utility as a catalyst in various cycloaddition reactions, including asymmetric [3+2] and formal [4+2] cycloadditions, by activating the substrates and influencing the stereochemical course of the reaction.

Asymmetric [3+2] Cycloaddition Reactions

A notable application of Sn(OTf)₂ is in the catalysis of [3+2] cycloaddition reactions. For example, the reaction of donor-acceptor (D-A) cyclopropanes with indoline-2-thiones is efficiently catalyzed by Sn(OTf)₂, leading to the synthesis of functionalized 3-indolyl-4,5-dihydrothiophenes. nih.govmsu.edu This transformation proceeds through a formal [3+2] cycloaddition followed by a sulfur rearrangement.

The reaction demonstrates good functional group tolerance and provides access to valuable heterocyclic scaffolds in moderate to good yields. The catalyst loading and reaction conditions have been optimized to favor the desired cycloaddition pathway.

EntryDonor-Acceptor Cyclopropane (B1198618)Indoline-2-thione (B1305242)Yield (%)
12a1a66
22a1b53
32b1a75
42c1a72
52d1a68
62e1a55

Reaction conditions: Donor-acceptor cyclopropane (0.2 mmol), indoline-2-thione (0.3 mmol), Sn(OTf)₂ (20 mol%), in dichloroethane at 40 °C for 24-72 h.

Formal (4+2)-Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acids are frequently employed to catalyze these reactions, particularly with electron-deficient dienophiles. While tin(II) trifluoromethanesulfonate is a plausible Lewis acid catalyst for such transformations, specific and detailed examples of its application in formal [4+2]-cycloaddition reactions are not extensively reported in the literature.

The use of other metal triflates, however, is well-documented. For instance, chiral bis(oxazoline)-metal triflate complexes have been used to catalyze asymmetric hetero-Diels-Alder reactions of Danishefsky's diene with glyoxylate (B1226380) esters. nih.gov Danishefsky's diene is an electron-rich diene that reacts readily with electrophilic alkenes in Diels-Alder reactions. wikipedia.orgresearchgate.net The development of catalytic asymmetric [4+2]-cycloadditions of simple dienes with aldehydes has been a significant challenge, which has been addressed by using highly acidic and confined imidodiphosphorimidates as Brønsted acid catalysts. nih.gov These examples underscore the potential for Lewis acidic triflates to influence the course of Diels-Alder reactions, suggesting that Sn(OTf)₂ could be a viable, albeit under-explored, catalyst in this domain.

Rearrangement Reactions

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to provide a structural isomer of the original molecule. Tin(II) trifluoromethanesulfonate has been implicated in facilitating certain types of rearrangement reactions, including the nih.govmsu.edu-Wittig and Ireland-Claisen rearrangements, by acting as a Lewis acid to promote the key bond-forming and bond-breaking steps.

nih.govmsu.edu-Wittig Rearrangements

The nih.govmsu.edu-Wittig rearrangement involves the rearrangement of an ether to an alcohol upon treatment with a strong base. msu.eduillinois.edu The stereochemical outcome of this rearrangement is a subject of significant interest and has been shown to proceed with retention of configuration at the migrating carbon and inversion at the lithium-bearing center. msu.eduacs.org

A significant modification of this reaction is the Wittig-Still rearrangement, which utilizes an α-alkoxystannane as a precursor. organic-chemistry.org The transmetalation of the stannane (B1208499) with an organolithium reagent generates the key lithiated intermediate under milder conditions than direct deprotonation. This approach allows for greater control over the regioselectivity and stereoselectivity of the rearrangement. While this demonstrates the utility of tin-containing precursors in nih.govmsu.edu-Wittig rearrangements, direct catalysis of this transformation by Sn(OTf)₂ has not been widely reported. The rearrangement is typically base-promoted rather than Lewis acid-catalyzed.

Ireland-Claisen Rearrangements

The Ireland-Claisen rearrangement is a versatile wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. nih.govnumberanalytics.com The reaction proceeds through the formation of a silyl enol ether or enolate intermediate and is known for its high degree of stereoselectivity. organic-chemistry.orgnrochemistry.comtcichemicals.com

The stereochemical outcome of the Ireland-Claisen rearrangement can be controlled by the geometry of the enolate, which in turn can be influenced by the reaction conditions, including the choice of base and solvent. rsc.org Lewis acids have been shown to catalyze Claisen rearrangements, suggesting a potential role for Sn(OTf)₂. wikipedia.org For example, the Johnson-Claisen rearrangement, which converts an allylic alcohol and an orthoester to a γ,δ-unsaturated ester, can be catalyzed by weak acids. nuph.edu.uawikipedia.org Although the direct application of Sn(OTf)₂ as a catalyst for the Ireland-Claisen rearrangement is not extensively documented, its Lewis acidic nature suggests it could potentially influence the formation of the key enolate intermediate and thus the stereochemical outcome of the reaction. Further investigation into this area is warranted to explore the catalytic potential of Sn(OTf)₂ in this important transformation.

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.orgorganicchemistrydata.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The general mechanism commences with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde or ketone, leading to an oxaphosphetane intermediate which subsequently eliminates a water-soluble phosphate (B84403) salt to yield the alkene. wikipedia.orgalfa-chemistry.com

Lewis acids like Tin(II) trifluoromethanesulfonate can be utilized to catalyze the HWE reaction. While many protocols rely on bases like sodium hydride or DBU/LiCl to generate the phosphonate carbanion, Lewis acid catalysis offers an alternative pathway. wikipedia.org In the synthesis of complex natural products, Lewis acids such as Zn(OTf)₂ have been shown to promote intramolecular HWE olefinations. researchgate.net Although Tin(II) trifluoromethanesulfonate is recognized as a mild Lewis acid suitable for promoting HWE reactions, detailed research studies specifically documenting its application, including substrate scope and yield data, are not extensively reported in the surveyed literature. The reaction generally provides (E)-alkenes with high selectivity, especially from aromatic aldehydes. wikipedia.org

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. Metal triflates, including Tin(II) trifluoromethanesulfonate, have emerged as highly effective and environmentally friendlier "green" catalysts for these transformations, often requiring only catalytic amounts and being recyclable. nih.gov

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring, typically using an acyl chloride or acid anhydride (B1165640) as the acylating agent. This reaction is of great industrial and synthetic importance for the production of aromatic ketones. nih.gov Metal triflates are particularly adept at catalyzing these reactions due to their strong Lewis acidity and tolerance to water, which allows for easier handling and recycling compared to traditional catalysts like aluminum chloride. nih.govacs.org

Tin(II) trifluoromethanesulfonate has been successfully employed as a catalyst in the Friedel-Crafts acylation of electron-rich arenes. In a comparative study, various metal triflates were tested for the benzoylation of anisole (B1667542) with benzoic anhydride. Sn(OTf)₂ demonstrated good catalytic activity, providing the desired p-methoxybenzophenone in high yield. The use of microwave irradiation in conjunction with a deep eutectic solvent (DES) was shown to enhance reaction rates and yields. nih.govacs.org

The table below summarizes the catalytic efficiency of various metal triflates in the benzoylation of anisole, highlighting the performance of Tin(II) trifluoromethanesulfonate. nih.gov

Catalyst (5 mol%)SolventYield (%) of p-methoxybenzophenone
Sn(OTf)₂ DES III85
Sc(OTf)₃DES III95
Y(OTf)₃DES III92
La(OTf)₃DES III93
Pr(OTf)₃DES III98
Nd(OTf)₃DES III96
Sm(OTf)₃DES III94
Eu(OTf)₃DES III90
Gd(OTf)₃DES III88
Yb(OTf)₃DES III78
Reaction Conditions: Anisole (1 mmol), Benzoic Anhydride (1 mmol), Catalyst (0.05 mmol), DES III (0.1 g), 100 °C, 10 min, Microwave.

The accepted mechanism for the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion. nih.gov When a metal triflate like Sn(OTf)₂ is used as the catalyst, it coordinates to the acylating agent (e.g., an acid anhydride). This coordination polarizes the carbonyl group and facilitates the formation of the acylium ion, with the triflate anion acting as the counter-ion. nih.govacs.org

A proposed catalytic cycle for a metal triflate (M(OTf)n) catalyzed reaction with an acid anhydride involves:

Ligand Exchange : The metal triflate catalyst exchanges a triflate ligand with the acid anhydride to form a complex. nih.gov

Intermediate Formation : Intramolecular C-O bond formation occurs, generating a key intermediate species bound to the metal center. nih.gov

Electrophilic Attack : The generated acylium ion intermediate then undergoes a standard electrophilic aromatic substitution (SEAr) reaction with the aromatic substrate.

Catalyst Regeneration : The catalyst is regenerated after the aromatic ring attacks the electrophile, releasing the final ketone product. nih.gov

Both the metal cation's Lewis acidity and the nature of the triflate anion are crucial for the reaction's success, as the triflate helps to stabilize the acylium ion and facilitates the kinetic pathways for C-C bond formation. nih.gov

Catalysis in Functional Group Transformations

Acylation of Alcohols, Thiols, and Sugars

Acylation is a fundamental transformation for the protection of hydroxyl and thiol groups or for the synthesis of esters and thioesters. Metal triflates are known to be effective catalysts for these reactions. For instance, silver triflate (AgOTf) has been shown to efficiently catalyze the acetylation of various alcohols, thiols, phenols, and amines using acetic anhydride under mild, solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Similarly, copper(II) triflate (Cu(OTf)₂) is a highly efficient catalyst for the acylation of alcohols, thiols, and sugars under mild conditions. organic-chemistry.org Scandium triflate (Sc(OTf)₃) has also been used for the acylation of sterically hindered tertiary alcohols. youtube.com

While direct and detailed research on the use of Tin(II) trifluoromethanesulfonate for the acylation of alcohols and thiols is not as prevalent, the catalytic activity of other metal triflates strongly suggests its potential in this area. Related tin compounds, such as tin(II) chloride (SnCl₂), are known to catalyze the esterification of carboxylic acids with alcohols. researchgate.netresearchgate.net This indicates the capability of the Sn(II) ion to act as a Lewis acid in activating carbonyl compounds for nucleophilic attack by alcohols.

In the context of carbohydrates, metal triflate-catalyzed glycosylation is a well-established method for forming glycosidic bonds, a reaction related to acylation. nih.govacs.orgnih.gov This process often involves the activation of a glycosyl donor by the Lewis acidic metal triflate to form a reactive intermediate that is then attacked by a glycosyl acceptor (an alcohol). nih.gov The effectiveness of various metal triflates in this complex transformation underscores the potential of Sn(OTf)₂ for promoting reactions involving the hydroxyl groups of sugars, including acylation.

Ring-Opening Reactions

The ring-opening of strained heterocycles like epoxides, aziridines, and oxetanes is a powerful method for synthesizing functionalized acyclic molecules. Lewis acids, including metal triflates, are excellent catalysts for promoting these reactions by activating the heterocyclic ring towards nucleophilic attack.

Various metal triflates have been successfully employed in ring-opening reactions. For example, zinc triflate (Zn(OTf)₂) catalyzes the SN2-type ring-opening of activated aziridines with propargyl alcohols. acs.org Indium triflate (In(OTf)₃) is effective for the intramolecular ring-opening of 3-amido oxetanes to form oxazolines. wikipedia.org In the case of epoxides, aluminum triflate (Al(OTf)₃) has been reported as a remarkably effective catalyst for their ring-opening by alcohols. researchgate.net

Tin(II) trifluoromethanesulfonate itself has been shown to be an effective Lewis acid catalyst in reactions that proceed via the opening of a strained ring. Specifically, it catalyzes the diastereoselective (3+2)-annulation of cyclopropanes with aldehydes, a process that involves the ring-opening of the cyclopropane ring to generate a tetrahydrofuran (B95107) product in high yield and diastereoselectivity. researchgate.net Although a different substrate class, this demonstrates the ability of Sn(OTf)₂ to facilitate the cleavage of strained rings. While specific studies focusing solely on Sn(OTf)₂ for the ring-opening of epoxides or aziridines were not prominent in the surveyed literature, its established Lewis acidity and the documented success of other metal triflates in these transformations suggest it is a highly capable catalyst for such reactions. researchgate.netrsc.org

Dehydrosulfurization of Aromatic Thioamides

The conversion of thioamides to their corresponding nitriles, a process known as dehydrosulfurization, is a fundamental transformation in organic synthesis. While various methods exist for this conversion, the use of tin(II) trifluoromethanesulfonate as a catalyst offers a distinct approach. Research has shown that Sn(OTf)₂ can effectively facilitate this reaction, likely by activating the thioamide group, making it more susceptible to elimination reactions that lead to the formation of the nitrile.

In a broader context of dehydrosulfurization, other catalytic systems have been developed. For instance, a metal-free method utilizing visible light and an organic dye as a photoredox catalyst has been reported for the conversion of thioamides to nitriles in high yields under mild conditions with air as the oxidant. rsc.orgresearchgate.net This highlights the ongoing efforts to develop environmentally benign and efficient catalytic systems for this transformation. Another approach involves a gold-carbon nanotube nanohybrid, which acts as a heterogeneous catalyst for the selective conversion of thioamides to nitriles at room temperature. researchgate.net

Conversion of Glucose to α-Hydroxyesters

The catalytic conversion of renewable biomass, such as glucose, into valuable chemicals is a cornerstone of green chemistry. One such important transformation is the conversion of glucose to α-hydroxyesters, like methyl lactate (B86563) and methyl vinyl glycolate, which are precursors for biodegradable polymers. nih.govacs.org Tin-based catalysts, particularly tin-containing zeolites like Sn-Beta, have emerged as highly promising for this process. nih.govacs.org

The reaction proceeds via a retro-aldol fragmentation of glucose. nih.govacs.org At elevated temperatures (around 160 °C), Sn-Beta catalyzes the conversion of glucose in methanol (B129727) to yield α-hydroxyesters. nih.govacs.org Detailed studies have focused on optimizing the catalyst and reaction conditions to maximize yield and selectivity. Post-synthetically modified Sn-Beta catalysts have demonstrated superior performance, achieving over 90% yields of α-hydroxyesters in the initial stages of continuous operation and maintaining high performance for extended periods. nih.govacs.org The presence of promoters, such as water and alkali salts, can further enhance the selectivity towards the desired α-hydroxyester products. acs.org This research underscores the potential of tin-based catalysts in the sustainable production of valuable chemicals from renewable feedstocks.

It is noteworthy that at lower temperatures (90–110 °C), Sn-Beta is known to catalyze the isomerization of glucose to fructose, a key reaction in the food industry and for biorefineries. nih.govnih.gov

Synthesis of 3-Methyleneisoindolin-1-ones

3-Methyleneisoindolin-1-ones are a class of heterocyclic compounds with significant biological activity, making their synthesis a topic of considerable interest. While the direct catalytic role of tin(II) trifluoromethanesulfonate in this specific synthesis is not extensively detailed in the provided search results, the synthesis of these structures often involves cyclization reactions where a Lewis acid catalyst could play a crucial role.

Various catalytic methods have been developed for the synthesis of 3-methyleneisoindolin-1-ones. One approach involves an alkali-metal promoted cycloisomerization of 2-alkynylbenzamides to selectively form (Z)-3-alkylideneisoindolin-1-ones. researchgate.net Another strategy employs a rhodium-catalyzed oxidative cyclocarbonylation of ketimines. researchgate.net Furthermore, a simple and expedient method has been developed using a CuCl/PPh₃ catalyst system under aqueous phase-transfer conditions, starting from 2-iodobenzamides and (silyl)alkynes, to produce 3-methyleneisoindolin-1-ones in high yields and short reaction times. researchgate.net

Catalysis in Polymerization Reactions

Tin(II) trifluoromethanesulfonate and related tin compounds are highly effective catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. This catalytic activity is crucial for the production of biodegradable and biocompatible polymers with controlled properties.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The ROP of cyclic esters is a powerful method for synthesizing polyesters. Tin-based catalysts, including tin(II) octoate and N-donor stabilized tin(II) cations, are widely used in this field. nih.govrsc.orgresearchgate.net The mechanism often involves the coordination of the ester's carbonyl oxygen to the tin center, followed by nucleophilic attack and ring opening.

Controlled Polymerization of Lactones (e.g., ε-Caprolactone, β-Butyrolactone)

Tin(II) trifluoromethanesulfonate and its derivatives have demonstrated significant efficacy in the controlled ROP of lactones such as ε-caprolactone (ε-CL) and β-butyrolactone (β-BL).

ε-Caprolactone (ε-CL): The ROP of ε-CL using tin catalysts allows for the synthesis of poly(ε-caprolactone) (PCL), a widely used biodegradable polyester. Trifluoromethanesulfonic acid (HOTf), a related Brønsted acid, has been shown to induce controlled and living polymerizations of ε-CL at 30°C. researchgate.net The activity of HOTf is optimal with a catalyst to initiator ratio of 1. researchgate.net Scandium trifluoromethanesulfonate has also been investigated as a catalyst for the ROP of ε-CL, leading to PCL with controlled molecular weights and low polydispersity. acs.orgacs.org

β-Butyrolactone (β-BL): The ROP of β-BL is a key route to poly(3-hydroxybutyrate) (PHB), another important biodegradable polymer. nih.govnih.gov Trifluoromethanesulfonic acid has been studied in detail for the ROP of β-BL, affording poly(β-butyrolactone) (PBL) with controlled molecular weights and narrow molecular weight distributions. rsc.org The polymerization proceeds selectively through O-acyl bond cleavage, leading to hydroxyl-terminated PBL. rsc.org This allows for the subsequent initiation of the ROP of other lactones, like ε-CL, to form well-defined block copolymers. rsc.org

ROP of Functionalized Lactones and Carbonates

The catalytic prowess of tin(II) trifluoromethanesulfonate and related systems extends to the ROP of functionalized lactones and carbonates. This allows for the synthesis of polymers with tailored properties and functionalities. Organocatalysts, such as guanidines, amidines, and phosphazenes, are also effective in the ROP of functionalized β-propiolactones, proceeding at rates comparable to the polymerization of β-butyrolactone. rsc.org The polymerization of functionalized lactones enables the incorporation of specific chemical groups into the polymer backbone, leading to materials with advanced properties for various applications.

Living/Controlled Polymerization Characteristics

Tin(II) trifluoromethanesulfonate is recognized as a high-performance catalyst for the living/controlled ring-opening polymerization (ROP) of cyclic monomers at moderate temperatures. rsc.org A key characteristic of a living or controlled polymerization is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Đ). ibm.com

Studies have demonstrated that the ROP of various lactones catalyzed by Sn(OTf)₂ in the presence of an alcohol initiator, such as ethanol (B145695) or benzyl (B1604629) alcohol, proceeds with these desired characteristics. ibm.comrsc.org The polymerization yields polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow polydispersities, which is typical of a living or controlled process. ibm.comresearchgate.net For example, the polymerization of ε-caprolactone initiated with ethanol and catalyzed by Sn(OTf)₂ results in narrowly dispersed poly(ε-caprolactone). ibm.com Similarly, it is effective for the ROP of other cyclic esters, including β-butyrolactone, which yields a synthetic version of the biopolymer poly(β-hydroxybutyrate). ibm.comresearchgate.net The controlled nature of these polymerizations allows for the synthesis of well-defined aliphatic polyesters. rsc.org

MonomerInitiatorCatalystMn ( g/mol )PDI (Đ)Reference
ε-CaprolactoneEthanolSn(OTf)₂-Narrow ibm.com
β-ButyrolactoneEthanolSn(OTf)₂PredictableNarrow ibm.comresearchgate.net
L-LactideBenzyl AlcoholSn(OTf)₂-- researchgate.net
δ-Valerolactone-Sn(OTf)₂-- rsc.org

Table 1: Examples of Controlled Ring-Opening Polymerization using Sn(OTf)₂. Note: Specific Mn and PDI values are often dependent on precise reaction conditions not fully detailed in the abstracts.

Continuous Flow Polymerization Methodologies

The application of Sn(OTf)₂ as a catalyst has been successfully extended to continuous flow polymerization systems, offering significant advantages over traditional batch reactor methods. rsc.orgrsc.org A simple setup using a PTFE tubular microreactor has been developed for the Sn(OTf)₂-catalyzed ROP of ε-caprolactone, using benzyl alcohol as the initiator. rsc.orgx-mol.com

This continuous flow methodology provides better control over reaction conditions, leading to faster polymerizations and the production of poly(ε-caprolactone) with narrower molecular weight distributions compared to batch processes. rsc.orgrsc.orgresearchgate.net While batch polymerizations can take from 18 to 48 hours and risk broader polydispersity at elevated temperatures, the continuous flow platform enables more rapid and controlled synthesis. rsc.org Kinetic studies performed in these microreactor systems have confirmed the living/controlled nature of the polymerization. rsc.orgresearchgate.net The successful application of this method can be extended to other cyclic monomer systems for producing various polymer architectures with controlled properties. rsc.org

Polymerization MethodKey AdvantagesResultant PDIReference
Continuous FlowBetter reaction condition control, faster polymerizationNarrower rsc.orgrsc.orgresearchgate.net
Batch ReactorTraditional methodBroader (especially at high temp.) rsc.org

Table 2: Comparison of Continuous Flow vs. Batch Reactor for Sn(OTf)₂-Catalyzed ROP of ε-Caprolactone.

Mechanistic Studies of Sn(OTf)₂ Catalyzed ROP

The ring-opening polymerization (ROP) of cyclic esters like lactones, when catalyzed by tin-based compounds such as Sn(OTf)₂, generally proceeds via a coordination-insertion mechanism. researchgate.netnih.govdiva-portal.org This mechanism is initiated by a tin alkoxide species, which is formed from the reaction of the Sn(OTf)₂ precatalyst with an alcohol co-initiator (ROH). cmu.ac.thmdpi.com

The widely accepted steps for this mechanism are as follows:

Initiator Formation : The Sn(OTf)₂ catalyst reacts with an alcohol (e.g., benzyl alcohol) to form the true initiating species, a tin alkoxide. nih.govlibretexts.org

Monomer Coordination : The carbonyl oxygen of the cyclic ester monomer coordinates to the tin atom of the initiator. This coordination increases the electrophilicity of the monomer's carbonyl carbon. cmu.ac.thlibretexts.org

Nucleophilic Attack & Ring-Opening : The alkoxide group of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. nih.gov

Insertion : This attack leads to the cleavage of the acyl-oxygen bond of the monomer ring, and the opened monomer unit is inserted into the tin-oxygen bond of the initiator. nih.govcmu.ac.th

The polymer chain then grows as subsequent monomer molecules coordinate and insert into the active tin-alkoxide bond at the propagating chain end. cmu.ac.thlibretexts.org This process allows for the controlled growth of the polymer chain.

Application in Synthesis of Aliphatic Polyesters and Poly(β-hydroxybutyrate) Analogues

Sn(OTf)₂ is a versatile and efficient catalyst for synthesizing a wide range of aliphatic polyesters through the ROP of various lactones. ibm.comresearchgate.net It has been successfully employed to produce well-defined homopolymers and copolymers. researchgate.netrsc.org Notable examples include the polymerization of ε-caprolactone (to PCL), lactide (to PLA), and δ-valerolactone (to PVL). rsc.orgresearchgate.net

A particularly significant application is the synthesis of the synthetic analogue of poly(β-hydroxybutyrate) (PHB), a biodegradable polymer of great interest. researchgate.net This is achieved through the ROP of β-butyrolactone, which Sn(OTf)₂ effectively catalyzes under mild conditions, yielding a product with controlled molecular weight and narrow dispersity. ibm.comresearchgate.net Furthermore, Sn(OTf)₂ has been used to create functionalized polyesters and polycarbonates by polymerizing monomers such as α-allyl-valerolactone and functionalized 1,3-dioxane-2-ones. researchgate.netrsc.org The ability to control these polymerizations allows for the synthesis of materials like star-shaped polyesters and block copolymers for various applications. nih.gov

Radical Polymerization Initiated by Lewis Pair Catalysts

Beyond its role in ROP, Sn(OTf)₂ can also function as a key component of a Lewis pair (LP) catalytic system to initiate radical polymerization. acs.org An unprecedented radical polymerization of various (meth)acrylates and other vinyl monomers has been reported using an LP catalyst system of triphenylphosphine (B44618) (PPh₃) and Sn(OTf)₂. acs.org

This polymerization is particularly effective when conducted at the interface between the monomer and a water phase, a process termed "on-water," and proceeds at room temperature. acs.org The efficiency of this "on-water" polymerization of (meth)acrylates is significantly higher than when the reaction is performed in organic solvents or in bulk. acs.org The proposed mechanism does not involve the generation of a PPh₃ radical cation via a single electron transfer. Instead, it is suggested to involve a Michael addition of PPh₃ to the monomer, which is activated by the Sn(OTf)₂ Lewis acid "on-water," to generate propagating species. acs.org The propagation is believed to occur via a single electron transfer, as evidenced by the inhibition of the reaction in the presence of radical scavengers. acs.org This application showcases a distinct catalytic role for Sn(OTf)₂ in facilitating radical-based polymer synthesis. acs.org

Advanced Applications and Emerging Research Directions

Role in Organotin Compound Preparation

While the large-scale industrial synthesis of basic organotin compounds often relies on methods like the reaction of Grignard reagents with tin halides, tin(II) trifluoromethanesulfonate (B1224126) plays a crucial role as a catalyst in more nuanced and stereoselective organic transformations that can lead to complex organotin structures. wikipedia.org Its function is primarily as a mild Lewis acid, facilitating the formation of tin(II) enolates for stereoselective aldol (B89426) and Michael reactions. chemicalbook.comsigmaaldrich.com These reactions are fundamental in creating specific carbon-carbon bonds, a key step in the synthesis of intricate organic molecules, including specialized organotin compounds. uobabylon.edu.iq

The catalytic activity of tin(II) trifluoromethanesulfonate is also leveraged in other significant organic reactions such as acs.orgereztech.com-Wittig and Ireland-Claisen rearrangements, Horner-Wadsworth-Emmons reactions, and asymmetric [3+2] cycloadditions. chemicalbook.comsigmaaldrich.com These methodologies are instrumental in constructing complex molecular architectures where a tin moiety might be incorporated or utilized as a stepping stone for further functionalization.

Integration in Advanced Materials Science

The catalytic prowess of tin(II) trifluoromethanesulfonate extends into the realm of materials science, particularly in the development of innovative polymers and coatings, and in the burgeoning field of renewable energy.

Development of Polymers and Coatings

Tin-based catalysts are widely employed in the polymer industry. tib-chemicals.com For instance, tin(II) catalysts are effective in the ring-opening polymerization (ROP) of cyclic esters like lactides to produce biodegradable polymers. nih.gov Tin(II) trifluoromethanesulfonate, with its strong Lewis acidity, can act as an efficient catalyst in such polymerization processes. lupinepublishers.com Organotin compounds also serve as catalysts in the formation of polyurethanes, which are used extensively in coatings, adhesives, sealants, and elastomers. wikipedia.orgrsc.org The catalytic mechanism often involves the activation of monomers by the tin center, facilitating the polymerization process. lupinepublishers.com While specific industrial applications of tin(II) trifluoromethanesulfonate in coatings are not as widely documented as those for compounds like dibutyltin (B87310) dilaurate, its catalytic properties suggest potential for use in specialized coating formulations, particularly where a strong, soluble Lewis acid catalyst is required. google.com

Application in Lead-Free Perovskite Solar Cells

A significant and promising application of tin(II) trifluoromethanesulfonate is in the fabrication of lead-free perovskite solar cells. Tin-based perovskites are a leading alternative to their lead-containing counterparts, but they suffer from the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and hinders performance and stability. The addition of tin(II) trifluoromethanesulfonate to the perovskite precursor solution has been shown to mitigate these issues.

Research has demonstrated that the trifluoromethanesulfonate anion (OTF⁻) can suppress the oxidation of Sn²⁺. acs.org The use of tin(II) trifluoromethanesulfonate as an additive has led to a significant improvement in the power conversion efficiency (PCE) of tin-based perovskite solar cells. In one study, replacing the conventional additive, tin(II) fluoride (B91410) (SnF₂), with tin(II) trifluoromethanesulfonate increased the PCE from 7.96% to 10.3%. acs.org This improvement is attributed to the enhanced solubility of Sn(OTf)₂ in the precursor solution compared to SnF₂, which leads to better crystallinity and stability of the tin-halide perovskite films. acs.org

AdditivePower Conversion Efficiency (PCE)Reference
SnF₂7.96% acs.org
Sn(OTf)₂10.3% acs.org

Industrial Relevance and Scalability of Catalytic Processes

The industrial relevance of tin catalysts is well-established, with applications ranging from PVC stabilization to the production of a wide array of polymers and coatings. wikipedia.orgtib-chemicals.comgulbrandsen.com The scalability of any catalytic process is a critical factor for its industrial viability, and it presents several challenges, including catalyst recovery, stability, and maintaining consistent performance at a larger scale. cas.cn

While specific large-scale industrial processes utilizing tin(II) trifluoromethanesulfonate as the primary catalyst are not extensively detailed in publicly available literature, its role in high-value applications like the synthesis of pharmaceuticals and advanced materials suggests its industrial importance. Metal triflates, in general, are recognized for their strong Lewis acidity and tolerance to certain reaction conditions, which can be advantageous in industrial settings. researchgate.net The scalability of processes involving tin(II) trifluoromethanesulfonate would depend on factors such as the cost-effectiveness of the catalyst, the efficiency of the reaction, and the ease of separation and potential for recycling of the catalyst. The high activity of tin catalysts can sometimes lead to challenges in controlling the reaction on a large scale. researchgate.net

Future Perspectives in Catalyst Design and Synthetic Methodologies

The future of catalysis is geared towards the development of more sustainable, efficient, and selective catalysts. espublisher.commdpi.com In this context, tin(II) trifluoromethanesulfonate and its derivatives hold considerable promise. Future research in catalyst design is likely to focus on several key areas:

Development of Heterogenized Catalysts: To address the challenge of catalyst recovery and reuse, research may focus on immobilizing tin(II) trifluoromethanesulfonate on solid supports. This would combine the high reactivity of the homogeneous catalyst with the practical advantages of a heterogeneous system.

Computational Catalyst Design: The use of computational methods, such as density functional theory (DFT) and machine learning, is becoming increasingly important in predicting catalyst performance and designing new catalysts with tailored properties. tib-chemicals.comsciencedaily.com These tools can be used to understand the reaction mechanisms of tin(II) trifluoromethanesulfonate-catalyzed reactions and to design more effective catalysts for specific applications.

Green Chemistry Applications: There is a growing demand for environmentally friendly chemical processes. Future research will likely explore the use of tin(II) trifluoromethanesulfonate in green synthetic methodologies, such as reactions in aqueous media or the use of renewable feedstocks. Recent research has highlighted the potential of tin-based catalysts in the electrochemical conversion of CO₂ into valuable chemicals, which aligns with the goals of green chemistry. internationaltin.orgsciencedaily.com

Novel Synthetic Methodologies: The unique reactivity of tin(II) trifluoromethanesulfonate will continue to be exploited in the development of new synthetic methods for the construction of complex molecules. mdpi.com This includes the development of novel cycloaddition reactions and other carbon-carbon bond-forming reactions that are difficult to achieve with other catalysts. chemicalbook.comsigmaaldrich.com

The ongoing research into advanced synthetic strategies, including the development of new fluorination and trifluoromethylation techniques, may also find synergistic applications with tin(II) trifluoromethanesulfonate catalysis. cas.cnmdpi.com

Q & A

Q. What are the recommended methods for synthesizing tin(2+) trifluoromethanesulfonate, and how do reaction conditions influence purity and yield?

Tin(2+) trifluoromethanesulfonate is typically synthesized via the reaction of tin(II) oxide with trifluoromethanesulfonic acid under anhydrous conditions. Key factors include:

  • Stoichiometric control : Excess acid ensures complete neutralization but may require post-synthesis purification to remove unreacted acid.
  • Moisture exclusion : Due to its hygroscopic nature , reactions must be conducted in inert atmospheres (e.g., argon/glovebox) to prevent hydrolysis.
  • Temperature modulation : Elevated temperatures (40–60°C) improve reaction kinetics but may degrade the product if prolonged. Characterization via XRD and elemental analysis is critical to confirm purity .

Q. How does the hygroscopic nature of tin(2+) trifluoromethanesulfonate impact experimental handling and storage?

The compound’s moisture sensitivity necessitates:

  • Storage : In sealed containers under inert gas (argon) with desiccants (e.g., molecular sieves).
  • Handling : Use of Schlenk lines or gloveboxes for weighing and dissolution.
  • Solvent selection : Non-aqueous solvents (e.g., dichloromethane, acetonitrile) are preferred to avoid hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing tin(2+) trifluoromethanesulfonate?

  • NMR spectroscopy : Limited utility due to tin’s quadrupolar nucleus, but 119^{119}Sn NMR can provide insights into coordination environments in dilute solutions .
  • FTIR : Strong absorption bands for triflate (SO3SO_3^-) at 1,250–1,020 cm1^{-1} confirm ligand integrity.
  • XRD : Essential for structural elucidation, particularly to detect hydrate formation in poorly stored samples .

Advanced Research Questions

Q. How does tin(2+) trifluoromethanesulfonate compare to other metal triflates (e.g., Cu(II), Fe(II)) in catalytic applications?

Tin(2+) triflate exhibits unique Lewis acidity due to its +2 oxidation state and low electronegativity, enabling:

  • Enhanced substrate activation : Effective in Friedel-Crafts alkylation and esterification, outperforming Cu(II) triflate in moisture-sensitive reactions due to slower hydrolysis .
  • Limitations : Lower thermal stability compared to lanthanide triflates (e.g., La(III)) restricts high-temperature applications . Comparative studies should include kinetic profiling and DFT calculations to map reactivity differences .

Q. What mechanistic insights explain the role of tin(2+) trifluoromethanesulfonate in promoting glycosylation reactions?

The triflate anion stabilizes oxocarbenium intermediates via non-covalent interactions, while Sn2+^{2+} coordinates to hydroxyl groups, lowering the activation energy for glycosidic bond formation. Key experimental validations include:

  • Kinetic isotope effects : To distinguish between concerted and stepwise mechanisms.
  • Tandem MS : To identify transient intermediates . Contradictions in literature about solvent effects (e.g., acetonitrile vs. toluene) require systematic solvent screening .

Q. How can computational methods (e.g., DFT) optimize the use of tin(2+) trifluoromethanesulfonate in asymmetric synthesis?

  • Modeling Lewis acidity : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Transition-state analysis : Identify stereochemical control points in catalytic cycles.
  • Solvent modeling : COSMO-RS simulations to predict solvent interactions and stabilize intermediates . Experimental validation via enantiomeric excess (EE) measurements is critical to verify computational predictions .

Q. What strategies mitigate decomposition pathways of tin(2+) trifluoromethanesulfonate under oxidative conditions?

  • Additive stabilization : Chelating ligands (e.g., bipyridine) reduce oxidation to Sn4+^{4+}.
  • Electrochemical profiling : Cyclic voltammetry to identify redox potentials and design protective potentials.
  • In situ monitoring : Raman spectroscopy to detect early-stage degradation products .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported solubility data for tin(2+) trifluoromethanesulfonate?

Some sources claim "insoluble in water" , while others note partial solubility in polar aprotic solvents. Resolution strategies:

  • Standardized protocols : Use identical solvent grades, temperatures, and agitation methods.
  • Dynamic light scattering (DLS) : Detect colloidal suspensions misinterpreted as solubility.
  • Karl Fischer titration : Quantify trace water content, which may alter solubility .

Methodological Tables

Table 1. Key Physicochemical Properties of Tin(2+) Trifluoromethanesulfonate

PropertyValue
Melting Point≥300°C (lit.)
Water SolubilityInsoluble
LogP1.88
HygroscopicityHigh

Table 2. Comparative Catalytic Efficiency in Esterification

CatalystReaction Rate (mol·L1^{-1}·h1^{-1})Yield (%)
Sn(OTf)2_20.4592
Cu(OTf)2_20.3285
Fe(OTf)2_20.2878

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.